molecular formula C5H11NO B14234317 N-Methoxy-2-methylprop-2-en-1-amine CAS No. 632344-09-3

N-Methoxy-2-methylprop-2-en-1-amine

Katalognummer: B14234317
CAS-Nummer: 632344-09-3
Molekulargewicht: 101.15 g/mol
InChI-Schlüssel: CZHYCBJIERXVLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methoxy-2-methylprop-2-en-1-amine is an organic compound with the molecular formula C5H11NO It is a derivative of prop-2-en-1-amine, where a methoxy group is attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxy-2-methylprop-2-en-1-amine typically involves the reaction of 2-methylprop-2-en-1-amine with methanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

2-methylprop-2-en-1-amine+methanolThis compound\text{2-methylprop-2-en-1-amine} + \text{methanol} \rightarrow \text{this compound} 2-methylprop-2-en-1-amine+methanol→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

N-Methoxy-2-methylprop-2-en-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce simpler amines.

Wissenschaftliche Forschungsanwendungen

N-Methoxy-2-methylprop-2-en-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-Methoxy-2-methylprop-2-en-1-amine involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pathways involved in its action depend on the specific application and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methylprop-2-en-1-amine: A simpler analog without the methoxy group.

    N-Methyl-2-methylprop-2-en-1-amine: Contains a methyl group instead of a methoxy group.

    N-Ethoxy-2-methylprop-2-en-1-amine: Contains an ethoxy group instead of a methoxy group.

Uniqueness

N-Methoxy-2-methylprop-2-en-1-amine is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

632344-09-3

Molekularformel

C5H11NO

Molekulargewicht

101.15 g/mol

IUPAC-Name

N-methoxy-2-methylprop-2-en-1-amine

InChI

InChI=1S/C5H11NO/c1-5(2)4-6-7-3/h6H,1,4H2,2-3H3

InChI-Schlüssel

CZHYCBJIERXVLG-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)CNOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.